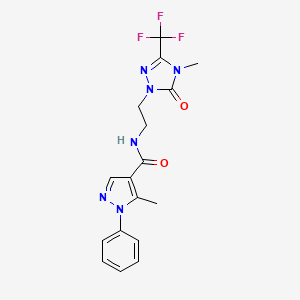

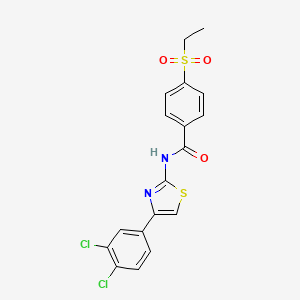

![molecular formula C16H20N6O3 B2710872 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea CAS No. 1448134-76-6](/img/structure/B2710872.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea” is a synthetic molecule . It has been designed and synthesized for evaluation of its anticancer activity against various cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized .Molecular Structure Analysis

The molecular formula of the compound is C14H19NO3 . The structure of the compound includes a benzo[d][1,3]dioxol-5-yl group and a 2,4-bis(dimethylamino)pyrimidin-5-yl group .Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure-activity relationship study culminated in the identification of active analogs .Physical And Chemical Properties Analysis

The molecular weight of the compound is 249.3056 g/mol . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications

Antioxidant Activity

Research on coumarin substituted heterocyclic compounds prepared in dioxin-ethanol medium showed significant antioxidant activities. These compounds, characterized by methods such as FT-IR, 1HNMR, and Mass spectral analyses, demonstrated high scavenging activities against DPPH radicals, indicating their potential as antioxidants (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).

Iron(III) Complex Formation

The study on N-Hydroxyamide-Containing Heterocycles explored the synthesis and iron(III) complex-forming tendency of various compounds, including 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone. These compounds were shown to form complexes with iron(III), although with stability constants far below that of natural ferrioxamine B, highlighting their potential in metal coordination chemistry (J. Ohkanda, T. Tokumitsu, K. Mitsuhashi, A. Katoh, 1993).

Herbicide Application

A study on cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, detailed its crystal structure, showcasing the molecule's herbicidal application. The study provides insights into the compound's structural features, such as dihedral angles and hydrogen bonding, which could be relevant for understanding similar compounds' modes of action (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).

Organic Light-Emitting Diodes (OLEDs)

Research on the synthesis and fluorescence properties of two bis(2,4,5-trisubstitutedoxazoles) highlighted their potential as organic light-emitting materials. These compounds showed maximum emission peaks close to the blue light waveband, indicating their application in OLEDs (Sha Hong-bin, 2010).

Pharmacokinetics

A study developed a method for quantitating dimethyl benzoylphenylurea (BPU) and its metabolites in human plasma and urine, crucial for clinical pharmacology studies. This research underscores the importance of analytical methods in understanding the pharmacokinetics of related compounds (M. Rudek, Ming Zhao, P. He, et al., 2005).

Mechanism of Action

The compound has shown to cause cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . It may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .

Future Directions

The compound and its analogs may serve as a template for further optimization to afford more active analogs . This could lead to the development of a comprehensive understanding of the structure-activity relationships of indole anticancer molecules . Further studies are needed to explore its full potential.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2,4-bis(dimethylamino)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3/c1-21(2)14-11(8-17-15(20-14)22(3)4)19-16(23)18-10-5-6-12-13(7-10)25-9-24-12/h5-8H,9H2,1-4H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQURCMPOVCDZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

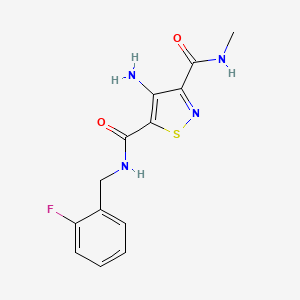

![N-Cycloheptyl-2-[3-(2-oxoazetidin-1-yl)phenoxy]acetamide](/img/structure/B2710793.png)

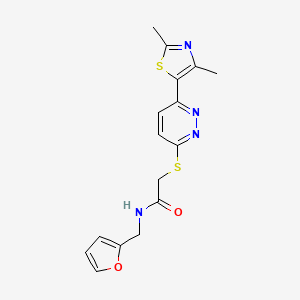

![5-chloro-N-[2-(diethylamino)-2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2710794.png)

![3-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2710795.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710799.png)

![[4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2710800.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2710804.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)